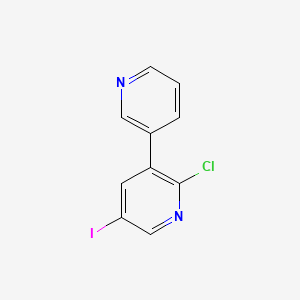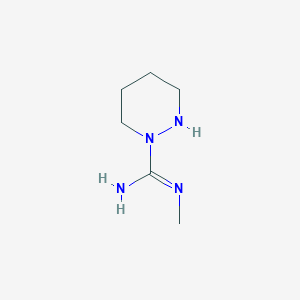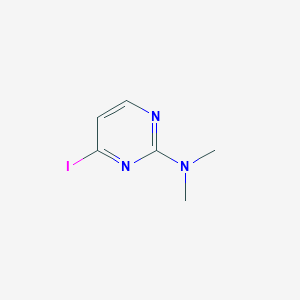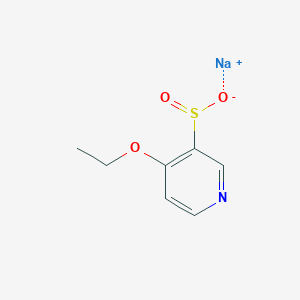
Sodium 4-ethoxypyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-ethoxypyridine-3-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is known for its versatility and reactivity, making it a valuable building block in organic synthesis. It is often used as a sulfonylating agent, contributing to the formation of various sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-ethoxypyridine-3-sulfinate typically involves the reaction of 4-ethoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-ethoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products:
- Sulfonic acids
- Thiols
- Sulfonamides
- Sulfones
Applications De Recherche Scientifique
Sodium 4-ethoxypyridine-3-sulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a sulfonylating agent in the synthesis of various organosulfur compounds, including sulfones and sulfonamides .
- Biology: It is employed in the modification of biomolecules, aiding in the study of biological processes.
- Medicine: It has potential applications in drug development, particularly in the synthesis of sulfonamide-based drugs.
- Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of sodium 4-ethoxypyridine-3-sulfinate involves its ability to act as a nucleophile, participating in various substitution reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The sulfonyl group in the compound plays a crucial role in its reactivity, enabling the formation of stable products.
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-ethoxypyridine-3-sulfinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other sulfinates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C7H8NNaO3S |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
sodium;4-ethoxypyridine-3-sulfinate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
QULVXZXNCYGQMU-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=NC=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


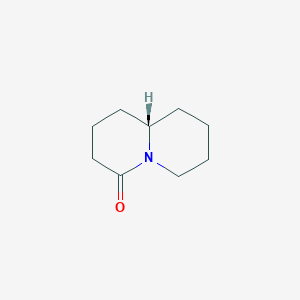
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
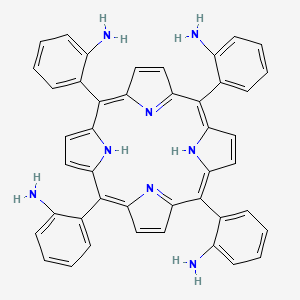
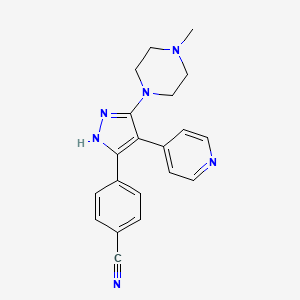

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
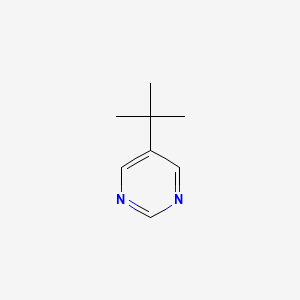

![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
